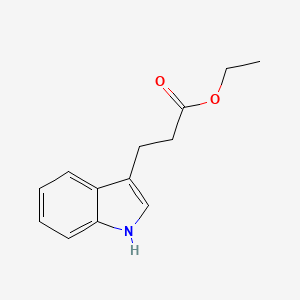

Ethyl 3-(1h-indol-3-yl)propanoate

説明

Ethyl 3-(1H-indol-3-yl)propanoate is an indole-derived ester with a molecular formula of C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol . It is structurally characterized by a propanoate ethyl ester chain attached to the 3-position of the indole ring. Key synonyms include Tryptophan ethyl ester and DL-Tryptophan ethyl ester, highlighting its relationship to the amino acid tryptophan . The compound is typically synthesized via esterification or condensation reactions, as evidenced by its preparation from 3-(1H-indol-3-yl)propanoic acid and ethanol under standard conditions . Physical properties include a melting point of 44–45°C and a semi-solid or oil-like consistency depending on the synthetic route .

特性

CAS番号 |

40641-03-0 |

|---|---|

分子式 |

C13H15NO2 |

分子量 |

217.26 g/mol |

IUPAC名 |

ethyl 3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C13H15NO2/c1-2-16-13(15)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,2,7-8H2,1H3 |

InChIキー |

ZMGHKYYNDUANOZ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCC1=CNC2=CC=CC=C21 |

正規SMILES |

CCOC(=O)CCC1=CNC2=CC=CC=C21 |

他のCAS番号 |

40641-03-0 |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Differences

- Substituent Effects: The addition of a phenyl group at indole C5 (Compound 28) introduces steric bulk, which may hinder enzymatic degradation, while the cyclohexenone-amino group in Compound 3j enhances hydrogen-bonding capacity, correlating with antifungal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。